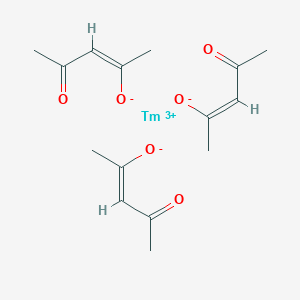
(Z)-Diisopropyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Diisopropyldiazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two isopropyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Diisopropyldiazene typically involves the reaction of isopropylamine with nitrous acid, resulting in the formation of the diazene compound. The reaction is carried out under controlled conditions to ensure the formation of the (Z)-isomer. The process can be summarized as follows:
- Isopropylamine is treated with sodium nitrite in the presence of hydrochloric acid to generate nitrous acid in situ.
- The nitrous acid reacts with isopropylamine to form the diazene compound.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less common. scaling up the reaction would involve similar principles, with additional considerations for safety, yield optimization, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Diisopropyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Isopropylamines.
Substitution: Various substituted diazene derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-Diisopropyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are limited.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Z)-Diisopropyldiazene involves its interaction with various molecular targets. The diazene group can participate in electron transfer reactions, influencing the reactivity of the compound. The specific pathways and targets depend on the context of its application, such as its role in synthetic chemistry or potential biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-Diisopropyldiazene: The geometric isomer of (Z)-Diisopropyldiazene, differing in the spatial arrangement of the isopropyl groups.
Other Diazene Compounds: Compounds like azobenzene and diazomethane share the diazene functional group but differ in their substituents and properties.
Uniqueness: this compound is unique due to its specific isomeric form, which can influence its reactivity and interactions compared to its (E)-isomer and other diazene compounds. Its distinct structural features make it a valuable compound for targeted research and applications.
Eigenschaften
CAS-Nummer |
23201-84-5 |
|---|---|
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
di(propan-2-yl)diazene |
InChI |
InChI=1S/C6H14N2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
BXCOOPLIKAAONJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N=NC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



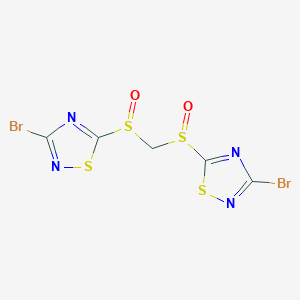
![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)

![1-[(Tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B13398747.png)
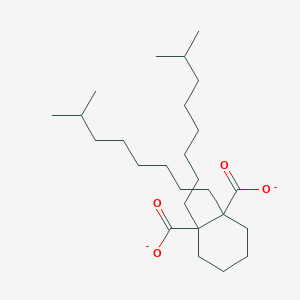
![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
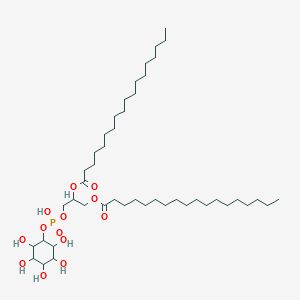
![(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B13398772.png)

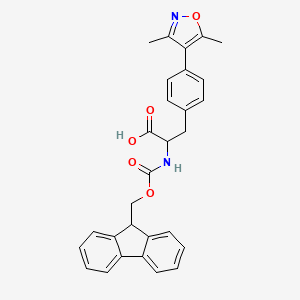
![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)
